1,1,3,3-Tetradeuteriopropa-1,2-diene

Descripción

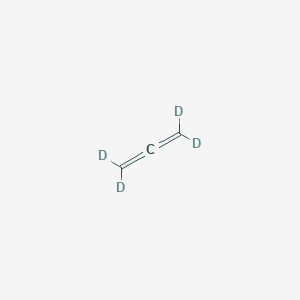

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,3,3-tetradeuteriopropa-1,2-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYABWNGZIDDRAK-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C=C([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574139 | |

| Record name | (~2~H_4_)Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-85-5 | |

| Record name | 1,2-Propadiene-1,1,3,3-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1482-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,3,3 Tetradeuteriopropa 1,2 Diene and Analogs

General Approaches to Allene (B1206475) Synthesis

Allenes, compounds containing the C=C=C functional group, can be synthesized through a variety of methods. Radical transformations have emerged as a powerful tool in this regard. For instance, nickel-catalyzed cross-coupling of propargyl halides with organozinc reagents can lead to the formation of allenes. nih.gov Mechanistic studies, including kinetic and stereochemical experiments, suggest the involvement of radical intermediates and an active alkyl-Ni(I) species that abstracts a bromine atom to form a propargyl carbon radical, which then undergoes reductive elimination to yield the allene product. nih.gov

Another approach involves the visible-light-mediated allenylation using propargyl sulfides, which has been shown to produce a diverse range of substituted sulfonyl allenes with good chemo- and regioselectivity under mild conditions. researchgate.net Additionally, a nickel-catalyzed photoredox strategy provides a hydride-free reduction of propargyl electrophiles to allenes. rsc.org This method utilizes light and an amine as the hydrogen source, proceeding through a sequence of electron and proton transfers rather than the intermediacy of metal hydrides. rsc.org

Multi-component reactions also offer a pathway to allenes. A palladium and copper co-catalyzed reaction of propargyl carbonates, aryl iodides, and diboron species has been developed for allene synthesis. acs.org This reaction is thought to proceed through the formation of allenyl boronic acid or allenyl-Bpin intermediates. acs.org

Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into organic molecules can be achieved through two primary strategies: site-selective deuteration of a non-deuterated precursor or the use of deuterated starting materials in the synthesis.

Site-Selective Deuteration Techniques

Site-selective deuteration allows for the precise placement of deuterium atoms in a molecule. This is particularly valuable for mechanistic studies where the fate of specific hydrogen atoms needs to be traced.

Direct Catalytic Deuteration of Allene Precursors

Direct catalytic methods for deuteration often employ a transition metal catalyst and a deuterium source, such as D₂O. For instance, a ruthenium-catalyzed method has been developed for the synthesis of mono-deuterated terminal alkynes directly from deuterium oxide. researchgate.net While not directly producing allenes, this highlights the potential for catalytic H/D exchange on unsaturated precursors.

A copper-catalyzed transfer hydrodeuteration of cyclic alkenes allows for the precise installation of a single deuterium atom at the benzylic position. nih.gov By switching the isotopic labels of the transfer reagents (a deuterated silane and a protic alcohol or vice-versa), the deuterium can be selectively placed at the homobenzylic site instead. nih.gov This level of control is crucial for synthesizing specifically labeled compounds.

| Catalyst System | Deuterium Source | Substrate Type | Deuterium Incorporation | Yield | Reference |

| Copper Catalyst | Deuterated Silane & 2-Propanol | Cyclic Alkenes | 92-98% | 80-90% | nih.gov |

| Ruthenium(II) pincer complex | D₂O | Terminal Alkynes | Not specified | Not specified | researchgate.net |

Electroreductive Deuteration Approaches

Organic electrochemistry has emerged as a green and efficient method for deuteration. researchgate.net Electroreductive methods can utilize inexpensive D₂O as the deuterium source, offering an atom-economic and cost-effective strategy. nih.govrsc.org

An electroreductive deuteroarylation of alkenes mediated by an organic molecule like 2,2'-bipyridine has been demonstrated for the site-specific introduction of deuterium. nih.govrsc.org This method avoids the use of metal catalysts and external reductants. nih.gov Similarly, an electrocatalytic method for the reductive deuteration of arenes and heteroarenes using a nitrogen-doped electrode and D₂O has been developed, yielding perdeuterated and saturated products. nih.gov These approaches showcase the potential of electrochemistry for the synthesis of deuterated compounds, although their direct application to the synthesis of 1,1,3,3-tetradeuteriopropa-1,2-diene from allene itself might be challenging due to the reactivity of the allene moiety.

| Method | Deuterium Source | Key Features | Reference |

| Organo-mediated Electroreduction | D₂O | Anti-Markovnikov selective deuteroarylation of alkenes. | nih.govrsc.org |

| Electrocatalytic Reduction | D₂O | Reductive deuteration of (hetero)arenes using a nitrogen-doped electrode. | nih.gov |

Isotopic Labeling via Deuterated Starting Materials

An alternative and often more straightforward approach to synthesizing specifically deuterated compounds is to use starting materials that already contain deuterium at the desired positions. For the synthesis of this compound, one could envision starting with a deuterated propargyl derivative.

For example, the synthesis of deuterated olefins has been described through the dehalogenation of appropriate deuterated halides. researchgate.net Following this logic, a deuterated propargyl halide could serve as a precursor. The reaction of deuterated phenylacetylene has been used to trace the origin of protons in a gold-catalyzed allene synthesis, demonstrating the feasibility of using deuterated alkynes as starting materials. pnas.org

Furthermore, the use of deuterated reagents in multicomponent reactions has been explored to produce a variety of deuterated products. beilstein-journals.org For instance, [D₁]-aldehydes and [D₂]-isonitriles have been successfully employed in several multicomponent reactions to generate deuterated molecules. beilstein-journals.org This strategy could potentially be adapted for the synthesis of deuterated allenes.

Control of Regioselectivity and Stereoselectivity in Deuterated Allene Synthesis

The synthesis of a specific isomer like this compound requires precise control over the regioselectivity of the deuteration process. Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. khanacademy.orgyoutube.com

In the context of allene synthesis, regioselectivity is crucial. For example, the Ni-catalyzed cross-coupling of propargyl bromides with alkylzinc halides is highly regioselective, yielding allenes without the formation of functionalized alkynes in most cases. nih.gov Similarly, the radical bromoallylation of allenes proceeds with high regioselectivity, with the bromine radical adding to the central carbon of the allene. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration in many allene syntheses, particularly when chiral allenes are the target. khanacademy.orgyoutube.com For instance, the direct and stereospecific synthesis of allenes via the reduction of propargylic alcohols with Cp₂Zr(H)Cl demonstrates high optical purity in the resulting allenes. nih.govnih.gov While this compound is not chiral, the principles of stereoselective synthesis are often intertwined with regioselective control.

The choice of catalyst and reaction conditions plays a pivotal role in dictating both regioselectivity and stereoselectivity. For example, in the gold(I)-catalyzed intermolecular hydroalkoxylation of aryl allenes, the catalyst system ensures high regio- and stereoselectivity to produce allylic ethers. organic-chemistry.org

Challenges and Advancements in Deuterated Allene Synthetic Chemistry

The synthesis of isotopically labeled compounds, particularly those containing deuterium, is of significant interest for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of pharmaceuticals. Allenes, with their unique cumulative double bond system, present a distinct set of synthetic challenges and opportunities. The selective incorporation of deuterium into allene frameworks, such as in this compound and its analogs, requires precise and controlled synthetic methodologies. This section explores the primary obstacles and recent breakthroughs in the field of deuterated allene synthetic chemistry.

A significant hurdle in the synthesis of deuterated allenes is achieving high levels of isotopic incorporation at specific positions without isotopic scrambling. The development of methods that are both efficient and selective is crucial. Furthermore, the inherent reactivity of allenes can lead to undesired side reactions, complicating the purification and characterization of the target deuterated compounds.

Another challenge lies in the cost and availability of deuterated starting materials. Synthetic routes that utilize readily available and inexpensive deuterium sources are highly desirable. The development of catalytic systems that can facilitate the use of sources like deuterium gas (D₂) or heavy water (D₂O) represents a significant step forward in making deuterated allenes more accessible.

Recent advancements in synthetic chemistry have begun to address these challenges. Novel catalytic systems, particularly those based on transition metals like palladium, have shown promise in the controlled synthesis of deuterated alkenes, with methodologies that could be extended to allene systems. acs.org Additionally, radical-based transformations are emerging as a powerful tool for allene synthesis, where deuteration experiments have been instrumental in elucidating reaction mechanisms. researchgate.netrsc.org

The study of the deuterium kinetic isotope effect (KIE) has also been a significant area of advancement. By comparing the reaction rates of non-deuterated and deuterated substrates, chemists can gain deep insights into reaction mechanisms, particularly whether a C-H bond is broken in the rate-determining step. pearson.comlibretexts.org This knowledge is invaluable for optimizing existing synthetic methods and designing new, more efficient routes to deuterated allenes.

The following table provides an overview of various catalytic systems and methods where deuterium labeling has been instrumental in advancing the understanding of allene synthesis.

| Catalytic System/Method | Reaction Type | Role of Deuterium Labeling | Key Findings |

|---|---|---|---|

| Palladium-Catalyzed Reactions | Deuterodechlorination of Alkenyl Chlorides | Product Synthesis | Precise synthesis of deuterated alkenes with controlled deuterium incorporation, a method with potential for allene synthesis. acs.org |

| Photoredox, Chromium, and Cobalt Triple Catalysis | Enantioconvergent Reductive Coupling of Allenes and Aldehydes | Mechanistic Studies | Deuterium labeling, along with other experiments, supported a mechanism involving CoIII-H mediated hydrogen atom transfer (MHAT) and Cr-catalyzed radical-polar crossover. nih.gov |

| Copper/Iridium Co-catalyzed Reactions | Synthesis of Allenes from 1,3-Enynes | Mechanistic Probe | Deuteration experiments suggested a radical-polar crossover process in the generation of the allene product. researchgate.netrsc.org |

| Crabbé Reaction | Allene Synthesis from Terminal Alkynes and Aldehydes | Mechanistic Validation | Deuterium labeling and kinetic isotope effect studies support a mechanism involving a Mannich-like addition followed by a retro-imino-ene reaction. wikipedia.org |

The kinetic isotope effect is a powerful tool in these studies. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. In contrast, a secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step.

The following table outlines the types of deuterium kinetic isotope effects and their implications for understanding reaction mechanisms in allene synthesis.

| Type of KIE | Description | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary Kinetic Isotope Effect | The C-H/C-D bond is broken or formed in the rate-determining step. | > 2 | Provides strong evidence that C-H bond cleavage is part of the slowest step of the reaction. libretexts.orgprinceton.edu |

| Secondary Kinetic Isotope Effect | The C-H/C-D bond is not broken or formed in the rate-determining step, but hybridization or the steric environment of the carbon atom changes. | 0.7 - 1.5 | Can provide information about changes in the transition state geometry. wikipedia.org |

| Inverse Kinetic Isotope Effect | The deuterated compound reacts faster than the non-deuterated compound. | < 1 | Often observed when a C-H bond becomes stiffer in the transition state compared to the ground state. |

Advanced Spectroscopic Characterization of 1,1,3,3 Tetradeuteriopropa 1,2 Diene

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a powerful tool for investigating the structural and dynamic properties of molecules. For 1,1,3,3-Tetradeuteriopropa-1,2-diene, a deuterated isotopologue of allene (B1206475), these techniques offer detailed insights into the effects of isotopic substitution on its vibrational modes.

Infrared (IR) Absorption Analysis of Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium (B1214612) in this compound leads to significant shifts in the vibrational frequencies compared to its non-deuterated counterpart, allene. This is primarily due to the increased mass of deuterium. libretexts.orgcsbsju.edu

The vibrational modes of a molecule can be categorized as stretching, bending, rocking, scissoring, and twisting. msu.edu In this compound, the C-D stretching vibrations are expected to occur at lower frequencies than the C-H stretching vibrations in allene, which are typically observed around 3000 cm⁻¹. csbsju.edu This isotopic shift can be approximated by the square root of the ratio of the reduced masses of the C-H and C-D bonds, which is roughly √2. msu.edu Therefore, the C-D stretching frequencies are anticipated to be around 2200 cm⁻¹.

The complexity of an IR spectrum in the region between 1450 cm⁻¹ and 600 cm⁻¹, often referred to as the fingerprint region, makes it challenging to assign every absorption band. msu.edu However, this region provides a unique pattern for each molecule. For deuterated compounds, changes in this region can be significant, reflecting alterations in bending and other complex vibrational modes. libretexts.org

Table 1: Comparison of Key IR Vibrational Modes for Allene and this compound

| Vibrational Mode | Allene (C₃H₄) Frequency (cm⁻¹) | This compound (C₃D₄) Approximate Frequency (cm⁻¹) |

| =C-H Stretch | ~3000-3100 | - |

| =C-D Stretch | - | ~2200-2300 |

| C=C=C Asymmetric Stretch | ~1950-2000 | Shifted to lower frequency |

| CH₂/CD₂ Scissoring | ~1430 | Shifted to lower frequency |

Raman Spectroscopy Investigations of Deuterated Allene Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. libretexts.org While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. uhcl.edu

For allene and its deuterated derivatives, Raman spectroscopy is particularly useful for observing symmetric stretching modes that may be weak or inactive in the IR spectrum. libretexts.orgnih.gov The substitution of hydrogen with deuterium in this compound results in lower vibrational frequencies for the C-D bonds compared to the C-H bonds in allene. csbsju.edunih.gov This isotopic effect is a valuable tool for assigning vibrational modes. nih.gov

Studies on similar deuterated molecules have shown that the Raman susceptibility of C-D stretch vibrations is lower than that of C-H stretch vibrations. nih.gov This means that the intensity of the Raman signal for the C-D stretch is generally weaker.

High-Resolution Vibration-Rotation Band Analysis

High-resolution vibration-rotation spectroscopy can provide extremely detailed information about the structure and dynamics of molecules in the gas phase. By resolving the rotational fine structure within a vibrational band, it is possible to determine precise molecular constants for both the ground and vibrationally excited states. nih.govnih.govnih.gov

For a molecule like this compound, which is a symmetric top, the analysis of its high-resolution spectrum would yield accurate values for rotational constants, centrifugal distortion constants, and the frequencies of the vibrational band origins. nih.gov The study of deuterated methanes, for instance, has demonstrated the power of this technique in refining our understanding of molecular structure and vibrational modes. nih.gov The analysis of perpendicular and parallel bands can reveal details about Coriolis interactions and l-type doubling in degenerate vibrational states. nih.gov

Analysis of Characteristic C=C=C Stretching Frequencies in Deuterated Allenes

The C=C=C (allene) stretching vibrations are a hallmark of the propa-1,2-diene structure. In the parent allene molecule, the asymmetric C=C=C stretch is a strong band typically found in the IR spectrum around 1950-2000 cm⁻¹. The symmetric stretch is usually observed in the Raman spectrum.

In this compound, the frequencies of these C=C=C stretching modes are expected to be slightly lower than in allene. This is due to the coupling of the C=C=C stretching with the motions of the terminal deuterium atoms. While the primary effect of deuteration is on the C-D bonds, the isotopic substitution affects the entire molecule's vibrational landscape to some extent. libretexts.org

The precise frequencies of the C=C=C stretches in the deuterated species provide valuable data for refining force field calculations and understanding the nature of vibrational coupling in cumulenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules. While ¹H NMR is the most common variant, the principles can be extended to other nuclei, including deuterium (²H).

¹H NMR Spectroscopic Assignments for Deuterium Proximity

In the ¹H NMR spectrum of a partially deuterated compound, the absence of signals at specific chemical shifts can confirm the positions of deuterium substitution. For this compound, a fully deuterated species at the terminal carbons, the ¹H NMR spectrum would ideally show no signals. However, any residual protons at these positions would give rise to signals, allowing for the assessment of isotopic purity.

The chemical shift of any remaining protons would be influenced by the neighboring deuterium atoms. While the chemical shift ranges for protons and deuterons are nearly identical, the coupling patterns are significantly different. huji.ac.il Proton-deuterium couplings are much smaller than proton-proton couplings. huji.ac.il

In a hypothetical scenario of incomplete deuteration, where a proton is present on one of the terminal carbons (e.g., CHD=C=CD₂), its ¹H NMR signal would be expected to appear in the typical alkene region. The coupling to the adjacent deuterium would result in a small splitting of the proton signal, often appearing as a broadened singlet or a small multiplet, depending on the resolution and the magnitude of the coupling constant.

¹³C NMR Spectroscopic Insights into Molecular Framework

The ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound provides a detailed electronic map of its carbon framework. The unique structure of the allene, with its central sp-hybridized carbon and two terminal sp²-hybridized carbons, results in a distinctive spectral pattern. The ¹³C NMR spectrum of allenes is primarily characterized by the signal of the central sp-hybridized carbon, which resonates in a characteristic downfield region of 200–220 ppm. wikipedia.org In contrast, the terminal sp²-hybridized carbons typically appear further upfield, around 80 ppm. wikipedia.org

For this compound, the substitution of hydrogen with deuterium introduces specific effects on the ¹³C NMR spectrum. The primary influence is the coupling between the carbon and deuterium nuclei (¹³C-¹H coupling is absent at the deuterated positions). Since deuterium is a spin-1 nucleus, it splits the signal of the directly attached carbon into a multiplet, typically a triplet for a CD₂ group, due to through-bond J-coupling. Furthermore, deuterium substitution is known to cause a slight upfield shift in the resonance of the attached carbon, an effect known as the deuterium isotope effect on the chemical shift.

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below, based on typical values for allenes and known isotopic effects.

| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-D Coupling) |

| C1, C3 | sp² | ~75 | Triplet |

| C2 | sp | ~210 | Singlet |

Table 1: Predicted ¹³C NMR data for this compound. The chemical shifts are estimates based on analogous structures.

Advanced NMR Techniques for Isotopic Enrichment and Distribution Mapping

While standard ¹³C NMR provides structural information, advanced NMR techniques are essential for accurately quantifying isotopic enrichment and mapping the distribution of deuterium atoms within the molecule. researchgate.net These methods are crucial for verifying the success of a deuteration synthesis and ensuring the isotopic purity of the compound.

Quantitative ¹H NMR (qNMR) can be used to determine the degree of deuteration by measuring the residual, non-deuterated sites. By comparing the integral of the residual proton signal to an internal standard of known concentration, the percentage of isotopic substitution can be calculated. However, for highly deuterated compounds (>98%), the low intensity of residual proton signals can limit the accuracy of this method. sigmaaldrich.com

A combined approach using both ¹H NMR and ²H NMR has been shown to be a robust strategy for accurately determining the isotopic abundance of both partially and fully labeled compounds, often with greater accuracy than mass spectrometry or ¹H NMR alone. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be adapted to correlate ¹³C nuclei with directly attached deuterium atoms, providing unambiguous confirmation of the deuteration sites.

Vibrational Circular Dichroism (VCD) Spectroscopy of Deuterated Allenes

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the structural analysis of chiral molecules in solution. researchgate.netru.nl It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.

Chiroptical Properties Related to Deuterium Substitution

Allenes containing two different substituents on each terminal carbon atom exhibit axial chirality and are therefore optically active. mdpi.com The chiroptical properties of such molecules are highly sensitive to their three-dimensional structure. Deuterium substitution acts as a subtle structural modification, an "isotopic perturbation." While it does not change the chemical nature of the molecule, the change in mass from hydrogen to deuterium alters the vibrational frequencies and the normal modes of vibration.

This isotopic substitution can have a measurable impact on the VCD spectrum. Because VCD signals arise from the coupling of electric and magnetic transition dipole moments, which are dependent on the atomic motions during a vibration, altering these motions through deuteration can change the sign and intensity of VCD bands. Therefore, VCD can be a sensitive probe for detecting the position of isotopic labeling in chiral molecules, providing structural information that may not be available from other spectroscopic techniques. researchgate.net For an achiral molecule like this compound itself, no VCD signal is expected. However, if the deuterated allene moiety is incorporated into a larger chiral framework, the effects of deuteration on the chiroptical response would be observable.

Analysis of the Antisymmetric C=C=C Stretching Mode VCD Signals

Allenes exhibit a characteristic and intense infrared absorption band corresponding to the antisymmetric C=C=C stretching mode, which typically appears around 1950 cm⁻¹. researchgate.net In chiral allenes, this vibrational mode can give rise to a VCD signal. The sign and intensity of this signal are influenced by the nature and spatial arrangement of the substituents attached to the allene framework. researchgate.net

Studies have shown that for some substituted chiral allenes, the VCD signal of the C=C=C asymmetric stretch correlates directly with the absolute configuration of the molecule. researchgate.net For instance, a positive VCD signal for this mode has been correlated with the S configuration in certain series of allenes. researchgate.net The presence of electron-withdrawing or conjugating substituents can enhance the intensity of this VCD signal. researchgate.net

In the context of this compound, deuteration at the terminal carbons would influence the vibrational frequency and the VCD intensity of this mode if the molecule were rendered chiral by other substituents. The increased mass at the termini of the C=C=C system would lower the frequency of the antisymmetric stretch. The change in the vibrational motion could also alter the magnitude of the resulting VCD signal, making it a sensitive probe for isotopic labeling near the allene core.

Mass Spectrometry (MS) in Isotopic Tracer and Purity Analysis

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing precise information on isotopic purity and distribution. nih.gov High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), offers a rapid and highly sensitive method for characterizing deuterated molecules. researchgate.net

Determination of Isotopic Abundance

The primary goal in analyzing a sample of this compound via MS is to confirm its molecular weight and determine the isotopic abundance. The analysis focuses on the molecular ion region of the mass spectrum. A theoretically pure sample would show a single molecular ion peak corresponding to the mass of the fully deuterated species (C₃D₄).

In practice, synthetic methods rarely yield 100% isotopic enrichment. The sample will likely contain a distribution of isotopologues—molecules with varying numbers of deuterium atoms (D₀, D₁, D₂, D₃, D₄). High-resolution mass spectrometry can distinguish these isotopologues based on their precise mass. researchgate.netacs.org By measuring the relative intensities of the corresponding ion peaks, the isotopic purity and the distribution of deuterated species can be accurately calculated. nih.gov

The table below illustrates a hypothetical mass spectrometry result for a sample of this compound, showing the distribution of different isotopologues.

| Isotopologue | Formula | Theoretical Mass (amu) | Relative Abundance (%) |

| D₀ (Allene) | C₃H₄ | 40.0313 | 0.5 |

| D₁ | C₃H₃D | 41.0376 | 2.0 |

| D₂ | C₃H₂D₂ | 42.0439 | 5.5 |

| D₃ | C₃HD₃ | 43.0502 | 10.0 |

| D₄ | C₃D₄ | 44.0565 | 82.0 |

Table 2: Example of isotopic distribution data for a synthesized sample of this compound as determined by HRMS. The isotopic purity of the D₄ species in this example is 82.0%.

This quantitative analysis is vital for applications where a high degree of isotopic enrichment is required, such as in mechanistic studies, as a metabolic tracer, or as an internal standard in quantitative analysis.

Fragmentation Patterns of Deuterated Allene Derivatives

The study of fragmentation patterns in deuterated allene derivatives, specifically this compound, provides significant insights into the unimolecular decomposition of these ions in the gas phase. Mass spectrometry, particularly upon electron ionization (EI), reveals characteristic fragmentation pathways that are influenced by isotopic labeling. The analysis of these patterns helps in understanding the underlying mechanisms of ion dissociation and potential hydrogen/deuterium scrambling.

The mass spectrum of unlabeled allene (C₃H₄) is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions. The fragmentation of this compound (C₃D₄) is expected to follow analogous pathways, with the mass-to-charge ratios (m/z) of the fragments shifted according to the number of deuterium atoms they contain.

Upon electron ionization, the molecular ion of this compound, [C₃D₄]⁺˙, is formed. The primary fragmentation pathways observed for allene and inferred for its tetradeuterated analog involve the loss of a hydrogen/deuterium atom, a methyl/trideuteromethyl radical, or acetylene/dideuterioacetylene.

One of the principal fragmentation routes for allene is the loss of a hydrogen atom to form the propargyl cation [C₃H₃]⁺. For this compound, the analogous loss of a deuterium atom leads to the formation of the [C₃D₃]⁺ ion.

Another significant fragmentation pathway involves the cleavage of a C-C bond, leading to the loss of a methyl radical (CH₃) in allene, resulting in the [C₂H]⁺ ion. In the case of the deuterated compound, this would correspond to the loss of a trideuteromethyl radical (CD₃), forming the [C₂D]⁺ ion. However, the formation of ions resulting from the loss of CHD₂ or CH₂D may also occur, indicating potential hydrogen/deuterium scrambling within the molecular ion before fragmentation.

The elimination of a neutral acetylene (C₂H₂) molecule is also a characteristic fragmentation pathway for allene, producing a [CH₂]⁺˙ ion. For the tetradeuterated allene, this corresponds to the loss of dideuterioacetylene (C₂D₂) to yield a [CD₂]⁺˙ ion.

The relative abundances of these fragment ions can provide information about the stability of the ions and the energetics of the fragmentation pathways. The presence of ions with unexpected mass-to-charge ratios can suggest complex rearrangement processes, including the migration of deuterium atoms within the carbon skeleton prior to dissociation.

Below is a table summarizing the expected major fragment ions in the electron ionization mass spectrum of this compound, based on the known fragmentation of allene.

| Fragment Ion | Proposed Structure/Formation | m/z |

| [C₃D₄]⁺˙ | Molecular Ion | 44 |

| [C₃D₃]⁺ | Loss of a deuterium atom (D) | 42 |

| [C₃D₂]⁺˙ | Loss of D₂ | 40 |

| [C₂D₂]⁺˙ | Rearrangement and loss of CD₂ | 28 |

| [CD₂]⁺˙ | Loss of dideuterioacetylene (C₂D₂) | 16 |

Detailed research into the fragmentation of specifically labeled allenes indicates that the initial positions of the deuterium atoms can influence the fragmentation patterns, although scrambling can sometimes lead to a statistical distribution of isotopes in the fragment ions. The study of such deuterated derivatives is crucial for elucidating the intricate details of mass spectral fragmentation mechanisms.

Computational and Theoretical Investigations of 1,1,3,3 Tetradeuteriopropa 1,2 Diene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of 1,1,3,3-Tetradeuteriopropa-1,2-diene at the atomic level. These methods provide a theoretical framework to explore its structure, energy, and spectroscopic characteristics.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also investigated using DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical stability and electronic transitions of the molecule.

Table 1: Predicted Molecular Geometry Parameters of this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length | ~1.31 Å |

| C-D Bond Length | ~1.08 Å |

| D-C-D Bond Angle | ~118° |

| C=C=C Bond Angle | 180° |

While DFT is powerful, more accurate methods like ab initio and post-Hartree-Fock calculations are often employed for detailed vibrational analysis. These methods are crucial for studying the anharmonic nature of molecular vibrations. For this compound, these calculations go beyond the simple harmonic oscillator approximation to provide a more realistic description of the vibrational energy levels. The substitution of hydrogen with heavier deuterium (B1214612) atoms leads to a significant reduction in the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in allene (B1206475).

Vibrational Configuration Interaction (VCI) is a high-level theoretical method used to compute accurate anharmonic vibrational frequencies, including fundamentals and overtones. acs.orgnih.gov VCI calculations have been performed to study the vibrational structure of allene and its deuterated isotopologue. acs.orgnih.gov These calculations consider the coupling between different vibrational modes and provide a detailed assignment of the vibrational spectrum. The use of localized normal coordinates in VCI calculations has been shown to be effective for accurately describing the vibrational overtones of non-Abelian molecules like allene and its isotopologues. acs.orgnih.gov

Table 2: Comparison of Calculated Vibrational Frequencies (in cm⁻¹) for Allene and its Deuterated Isotopologue

| Vibrational Mode | Allene (Calculated) | This compound (Calculated) |

|---|---|---|

| Symmetric CD₂ Stretch | - | ~2200 |

| Asymmetric CD₂ Stretch | - | ~2300 |

| C=C=C Symmetric Stretch | ~1075 | ~1030 |

| CD₂ Scissoring | - | ~1035 |

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. For a semi-rigid molecule like this compound, MD simulations can provide insights into its rotational and vibrational motions at finite temperatures. While allene does not have significant conformational flexibility, MD simulations can be used to explore the accessible regions of its potential energy surface and to understand how isotopic substitution affects its dynamics. The conformational landscape of this compound is expected to be very similar to that of allene, with a single global minimum corresponding to its linear C=C=C geometry.

Theoretical Prediction of Spectroscopic Parameters and Isotopic Shifts

Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data. For this compound, these calculations can predict rotational constants, vibrational frequencies, and infrared intensities. A key aspect of studying isotopologues is the prediction of isotopic shifts in spectroscopic measurements. The replacement of hydrogen with deuterium leads to predictable shifts in vibrational and rotational spectra due to the change in mass. These isotopic shifts are valuable for assigning spectral features and for validating the accuracy of theoretical models. VCI calculations have been shown to provide excellent agreement with available experimental results for the fundamentals and vibrational overtones of allene and its deuterated isotopologue. acs.orgnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions and for characterizing the high-energy transition states that connect reactants and products. For reactions involving this compound, such as cycloadditions or rearrangements, computational methods can be used to map out the potential energy surface of the reaction. These studies help in understanding the step-by-step process of bond breaking and bond formation.

The characterization of transition states is crucial for determining the activation energy of a reaction and for understanding its kinetics. The substitution of hydrogen with deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect. Computational modeling can predict the magnitude of these effects, providing valuable insights into the reaction mechanism. For instance, in reactions where a C-H bond is broken in the rate-determining step, the corresponding C-D bond cleavage in the deuterated compound will have a higher activation energy, leading to a slower reaction rate.

Reaction Mechanisms and Kinetic Isotope Effects of 1,1,3,3 Tetradeuteriopropa 1,2 Diene

Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. princeton.eduwikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD). These effects arise primarily from the difference in zero-point vibrational energies between bonds to the different isotopes; a C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to break. libretexts.org

Primary Deuterium (B1214612) Kinetic Isotope Effects in Allene (B1206475) Reactions

A primary deuterium kinetic isotope effect (1° DKIE) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org For reactions involving 1,1,3,3-Tetradeuteriopropa-1,2-diene, a significant primary KIE (typically kH/kD > 1) would be expected if a C-D bond at the C1 or C3 position is cleaved during the slowest step. libretexts.org For example, in an E2 elimination or a concerted ene reaction where a deuterium atom is abstracted, the reaction rate for the deuterated allene would be noticeably slower than for its non-deuterated counterpart. The magnitude of this "normal" KIE is often in the range of 2 to 8, providing strong evidence for the involvement of C-D bond breaking in the transition state. libretexts.org

One study on the ene reaction of allene with perfluorocyclobutanone investigated both primary and secondary deuterium isotope effects. For a concerted process, it was predicted that both [1,1-2H2]- and [1,3-2H2]-allene would exhibit primary isotope effects. A radical abstraction mechanism was deemed unlikely.

Table 1: Illustrative Primary Kinetic Isotope Effects in Allene Reactions

| Reaction Type | C-D Bond Fate in RDS | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| Ene Reaction (Concerted) | C-D bond is broken | > 2 | C-D bond cleavage is part of the rate-determining step. |

| E2 Elimination | C-D bond is broken | 3 - 8 | C-D bond is significantly broken in the transition state. libretexts.org |

Secondary Deuterium Kinetic Isotope Effects and Steric Influence

Secondary kinetic isotope effects (2° KIEs) occur when the isotopically substituted bonds are not made or broken in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but are highly valuable for elucidating the structure of the transition state. princeton.edu They primarily arise from changes in the hybridization state of the carbon atom bonded to the deuterium. princeton.edugmu.edu

In reactions of this compound, if the hybridization of the terminal sp2 carbons changes in the transition state, a secondary KIE will be observed.

Normal 2° KIE (kH/kD > 1): This occurs if the C-D bond is weaker in the transition state than in the reactant. This can happen if the hybridization changes from sp2 towards sp, as the out-of-plane bending vibration becomes less restricted.

Inverse 2° KIE (kH/kD < 1): This is observed when the C-D bond becomes stronger or more sterically hindered in the transition state. A common cause is the rehybridization of the carbon atom from sp2 to sp3. acs.org In such a transition state, the out-of-plane C-D bending vibrations are more constrained, increasing the zero-point energy difference between the transition state and the ground state, which slows the reaction for the hydrogen isotopologue relative to the deuterium one. Values for inverse α-2° KIEs are often in the range of 0.8 to 0.9. gmu.edu

For instance, in an addition reaction where a reagent adds to one of the double bonds, the terminal carbon (C1 or C3) changes from sp2 to sp3 hybridization. This change would lead to an inverse secondary KIE (kH/kD < 1). acs.org Computational studies combined with experimental KIEs have been used to support stepwise mechanisms in alkene oxidation based on observed inverse secondary KIEs. acs.orgnih.gov

Equilibrium Isotope Effects in Deuterated Systems

An equilibrium isotope effect (EIE) reflects the effect of isotopic substitution on an equilibrium constant of a reaction. The effect is based on the principle that the heavier isotope (deuterium) preferentially accumulates in the state where it is more strongly bonded, which corresponds to the vibrational state with the highest frequency oscillator. columbia.edu EIEs can be either normal (KH/KD > 1) or inverse (KH/KD < 1). columbia.edu

Theoretical Frameworks for KIE Analysis and Mechanistic Elucidation

The theoretical foundation for KIEs rests on the Born-Oppenheimer approximation, which states that the potential energy surface of a reaction is independent of isotopic substitution. princeton.edu The differences in reaction rates are therefore attributed to the mass-dependent vibrational frequencies of the bonds. princeton.edu

The key concept is the zero-point energy (ZPE), the minimum vibrational energy a bond possesses. princeton.edu Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond. In the ground state, the C-D bond sits lower in its potential energy well.

Primary KIEs: In the transition state of a reaction where the C-H/C-D bond is breaking, the bond is significantly weakened, and the difference in ZPE between the two isotopologues diminishes. Consequently, the activation energy for breaking the C-D bond is higher than for the C-H bond, leading to a slower reaction (kH/kD > 1).

Secondary KIEs: For secondary effects, the change in the ZPE difference between the ground state and the transition state for vibrations not directly involved in bond breaking (like bending modes) determines the KIE. If the vibrations become stiffer in the transition state (e.g., sp2 to sp3 change), the ZPE difference increases, leading to an inverse KIE. gmu.edu

Computational methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures and calculating vibrational frequencies. nih.gov These calculations allow for the prediction of KIEs, which can then be compared with experimental values to support or refute a proposed reaction mechanism. nih.gov

Electrophilic Addition Reactions

Allenes can readily undergo electrophilic addition reactions due to the electron-rich nature of their π-systems. nih.govscispace.com The reaction of this compound with an electrophile (E+) can proceed via attack at either a terminal carbon (C1 or C3) or the central sp-hybridized carbon (C2). Attack at the central carbon is often favored because it leads to the formation of a resonance-stabilized allylic carbocation. rsc.org

Regiochemical Outcomes with Deuterium Labeling

The regiochemistry of electrophilic addition to unsymmetrical allenes is determined by the electronic properties of the substituents. nih.gov For the symmetrical this compound, the initial electrophilic attack is equally likely at either double bond.

Consider the addition of an acid, H-X. Protonation of the central carbon (C2) generates a resonance-stabilized allylic cation. The positive charge is shared between the two terminal carbons, C1 and C3.

The subsequent nucleophilic attack by X⁻ can occur at either C1 or C3. Due to the deuterium labeling, these two attacks lead to distinct, isotopically labeled products.

Attack at C1: The nucleophile adds to the C1 carbon, resulting in a product where the deuterium atoms are on a double-bonded carbon and a saturated carbon.

Attack at C3: The nucleophile adds to the C3 carbon, leading to the other constitutional isomer. In this symmetrical starting material, this product is identical to the first.

The deuterium labels act as markers, confirming the formation of the allylic cation intermediate and allowing for the tracking of the atoms throughout the reaction. The final distribution of products helps to confirm the mechanism of electrophilic addition to the allene system. libretexts.orgchemistrysteps.com

Table 2: Potential Products from Electrophilic Addition of HX to this compound

| Intermediate | Site of Nucleophilic Attack | Product Structure | Product Name |

|---|---|---|---|

| Resonance-stabilized allylic cation | C1 | D₂C=CH-CHD(X) | 3-X-1,1,3-trideuterioprop-1-ene |

Note: In this specific symmetrical case, the two named products are isotopomers of each other and would be formed in equal amounts.

Influence of Temperature on Kinetic vs. Thermodynamic Control in Allene Additions

The addition of electrophiles to allenes can result in a mixture of products, and the distribution of these products is often highly dependent on reaction temperature. This phenomenon is governed by the principles of kinetic and thermodynamic control. In the context of this compound, these principles dictate the regiochemical outcome of additions, such as the hydrohalogenation.

Under conditions of kinetic control, which are typically achieved at lower temperatures, the reaction is irreversible, and the major product is the one that is formed the fastest. chemistrysteps.commasterorganicchemistry.comlibretexts.org This product arises from the transition state with the lowest activation energy. For the addition of an electrophile (E+) to the deuterated allene, protonation (or deuteration) of the central carbon leads to a resonance-stabilized vinyl cation. The subsequent attack by a nucleophile (Nu-) can occur at the central carbon (C2) or the terminal deuterated carbon (C3). The kinetic product is often the one resulting from the attack at the position that is sterically most accessible or is in closer proximity to the counter-ion, leading to an allyl-type product. chemistrysteps.com

Conversely, under thermodynamic control, usually at higher temperatures, the reaction becomes reversible. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This allows the initial products to revert to the carbocation intermediate and re-form products. Over time, an equilibrium is established, and the product distribution is determined by the relative thermodynamic stability of the final products. libretexts.orgmasterorganicchemistry.com The most stable product, which possesses the most substituted or conjugated double bond, will predominate. masterorganicchemistry.comlibretexts.org In allene additions, this often corresponds to the more stable vinyl-type product.

The use of this compound allows for the precise tracking of the reaction course and can help elucidate the stability of the intermediates and products. While specific experimental data on the temperature-controlled addition to this compound is not abundant, the expected product distribution based on established principles is summarized in the table below.

Table 1: Predicted Product Distribution in the Addition of HBr to this compound under Kinetic vs. Thermodynamic Control

| Control Type | Reaction Temperature | Dominant Product | Product Type | Rationale |

|---|---|---|---|---|

| Kinetic | Low (e.g., 0 °C) | 3-Bromo-1,1,3,3-tetradeuterio-prop-1-ene | Allyl Halide | Forms faster due to lower activation energy and proximity effects. chemistrysteps.commasterorganicchemistry.com |

| Thermodynamic | High (e.g., >40 °C) | 2-Bromo-1,1,3,3-tetradeuterio-prop-1-ene | Vinyl Halide | More stable due to the more substituted double bond; equilibrium favors this product. libretexts.orglibretexts.org |

Cycloaddition Reactions

Allenes, including their deuterated isotopologues, are versatile substrates in cycloaddition reactions. They can participate as the 2π-electron component (dienophile analogue) in [4+2] Diels-Alder reactions or engage in other pericyclic processes. The deuterium labels in this compound serve as invaluable mechanistic probes.

Pericyclic Reactions as Probed by Deuterium Labeling

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. meta-synthesis.comadichemistry.com They are characterized by high stereospecificity, which makes isotopic labeling an excellent tool for mechanistic investigation. libretexts.orgmsu.edu The known position of deuterium atoms in the reactant, such as in this compound, allows chemists to follow the stereochemical fate of these atoms in the product, thereby mapping the intricate electron and atomic reorganizations that occur. chem-station.com

For instance, in a [2+2] cycloaddition of the deuterated allene with an alkene, the stereochemistry of the resulting methylenecyclobutane would reveal whether the reaction proceeded through a suprafacial or antarafacial pathway with respect to the allene. Similarly, in sigmatropic rearrangements, the migration of a deuterated group can be tracked to determine the stereochemical course of the shift. Deuterium labeling helps to validate the predictions made by the Woodward-Hoffmann rules.

Intramolecular Cycloadditions

Intramolecular cycloadditions, where the reacting diene and dienophile (or equivalent partners) are part of the same molecule, are powerful methods for constructing complex polycyclic systems. thieme-connect.comresearchgate.net Allenes tethered to other π-systems can undergo various intramolecular cycloadditions, including Diels-Alder, [2+2], and 1,3-dipolar cycloadditions. acs.orgrsc.orgresearchgate.net

Synthesizing a molecule containing a this compound unit connected by a linker to a diene moiety would enable the study of an intramolecular Diels-Alder reaction. The deuterium labels would act as stereochemical markers, helping to define the conformation of the tether in the transition state and confirming the concerted nature of the reaction. Furthermore, competitive intramolecular reactions, such as an Alder-ene reaction versus a [2+2] cycloaddition, could be dissected by observing the final position of the deuterium atoms. rsc.org For example, in a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition, the deuterated allene could provide insights into the stereoselectivity of the second cycloaddition step. nih.gov

Isomerization and Rearrangement Processes Involving Deuterium Migration

The isomerization of allenes can occur through various pathways, including transition metal catalysis or thermal rearrangements, which often involve hydrogen (or deuterium) migration. nih.gov The rearrangement of alkyl-substituted allenes to conjugated 1,3-dienes is a thermodynamically favorable process that can be viewed as a formal chemistrysteps.comwikipedia.org-hydrogen shift. mdpi.com

Studying this rearrangement with a deuterated substrate like this compound (or its alkylated derivatives) provides direct mechanistic evidence. If the reaction proceeds via a concerted, pericyclic chemistrysteps.comwikipedia.org-sigmatropic shift, a large primary kinetic isotope effect would be expected. This is because the C-D bond at a terminal carbon is broken in the rate-determining step of the transition state. The C-D bond has a lower zero-point energy than a C-H bond, and thus requires more energy to break, slowing down the reaction significantly. libretexts.org

Deuterium-labeling experiments have been used to support a proposed mechanism for the gold(III)-assisted rearrangement of an alkylallene to a 1,3-diene, which involves a cooperative intramolecular proton transfer rather than a simple chemistrysteps.comwikipedia.org-shift. The specific location of deuterium in the final product provided crucial evidence for this pathway. mdpi.com

Table 3: Expected Kinetic Isotope Effect in the Thermal chemistrysteps.comwikipedia.org-Shift Isomerization of an Alkyl-Substituted Allene

| Reactant | Rate Constant | kH/kD (Primary KIE) | Rationale |

|---|---|---|---|

| 1-Alkylpropa-1,2-diene | kH | \multirow{2}{*}{~3-7} | The C-D bond is stronger and breaks more slowly than the C-H bond in the rate-determining step, leading to a significant normal primary KIE. libretexts.org |

Advanced Research Applications and Methodological Development

Deuterated Allenes as Probes for Elucidating Complex Reaction Pathways

The unique electronic and structural nature of allenes, characterized by their cumulative double bonds, leads to diverse and often complex reactivity. Deuterium (B1214612) labeling, as seen in 1,1,3,3-Tetradeuteriopropa-1,2-diene, is instrumental in deciphering the mechanisms of these transformations. The known mass difference between hydrogen and deuterium allows for the tracking of bond formations and cleavages with high precision.

Radical reactions involving allenes are of significant interest, and understanding their mechanisms is crucial for controlling reaction outcomes. Radical addition to allenes can occur at either the central or terminal carbons, and the subsequent steps can involve complex rearrangements and chain propagation. researchgate.netnih.gov The pyrolysis of allenes, a process that proceeds through radical intermediates, is another area where mechanistic details can be difficult to unravel. researchgate.net

The use of this compound offers a clear method for probing these radical processes. In a radical-chain reaction, the location of the deuterium atoms in the products and intermediates can reveal the preferred site of initial radical attack. For example, if a radical species (X•) adds to the central carbon, it forms a vinyl radical intermediate, whereas addition to a terminal carbon forms a more stable, resonance-delocalized allyl radical. By analyzing the resulting products using mass spectrometry, the fate of the deuterated carbons can be traced, confirming the dominant pathway.

In mass spectrometry, the compound is used to understand fragmentation mechanisms. wikipedia.org Energetically unstable molecular ions fragment in predictable ways, often governed by the stability of the resulting fragments. youtube.comyoutube.com When this compound is analyzed, its fragmentation pattern can be compared to that of non-deuterated allene (B1206475). The mass shifts of the fragment ions directly indicate which pieces of the original molecule they contain. For instance, the loss of a methyl radical (CH₃•) from a reaction product would be observed as a loss of 15 atomic mass units (amu), while the loss of a deuterated methyl group (CD₃•) would correspond to a loss of 18 amu. This distinction allows researchers to map the bond cleavage events that occur upon ionization. scispace.com

Table 1: Potential Fragmentation Pathways in Allene Probed by Deuterium Labeling

| Fragmentation Process | Non-Labeled Allene Fragment | Corresponding 1,1,3,3-Tetradeuterioallene Fragment | Mass Difference (amu) | Mechanistic Insight |

|---|---|---|---|---|

| Loss of H atom | C₃H₃⁺ | C₃D₂H⁺ | +1 | Identifies which H/D atoms are most labile. |

| C-C Bond Cleavage | C₂H₂⁺ | C₂D₂⁺ | +2 | Tracks the integrity of the carbon backbone. |

| Rearrangement & Loss | CH₃⁺ (from isomer) | CD₂H⁺ or CD₃⁺ | +1 or +3 | Elucidates hydrogen/deuterium scrambling and rearrangement pathways prior to fragmentation. |

Isotopic Tracers in Mechanistic and Synthetic Chemistry

Stable isotope tracers are indispensable for mapping reaction pathways and validating proposed mechanisms. nih.govnih.gov By replacing specific atoms with their heavier isotopes, chemists can follow the atoms through a sequence of reactions without chemically altering the system's reactivity in a significant way. The deuterium labels in this compound act as silent markers, perfect for such studies.

In transition metal-catalyzed reactions, such as palladium- or gold-catalyzed transformations of allenes, intermediates can be transient and difficult to observe directly. nih.govrsc.org For example, in a palladium-catalyzed alkene difunctionalization reaction, deuterated substrates can be used to rule out certain pathways, such as those involving β-hydride elimination, if the deuterium labels remain in their original positions in the final product. nih.gov When this compound is used in a synthetic transformation, its utility as a tracer shines. Consider an electrophilic addition of XY across one of the double bonds. The regiochemistry of the addition can be unambiguously determined by locating the deuterium atoms in the product using NMR spectroscopy or mass spectrometry. This approach provides definitive evidence that is often unattainable through other means.

Development of New Analytical and Spectroscopic Standards using Deuterated Compounds

The precision required in modern analytical chemistry necessitates the use of high-purity standards for both qualitative and quantitative analysis. Deuterated compounds are exceptionally well-suited for this role, particularly in NMR spectroscopy and mass spectrometry. sigmaaldrich.com

In quantitative NMR (qNMR), an internal standard is used to determine the concentration of an analyte with high accuracy. ox.ac.uk A good internal standard must meet several criteria, which are outlined in the table below. This compound is a potential candidate for such a standard, especially for the analysis of small hydrocarbons. Its deuteration means its ¹H NMR signal would be minimal, preventing interference with the analyte's signals. In ¹³C NMR, the signals for the deuterated carbons would appear as multiplets with lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE), again reducing spectral overlap.

Table 2: Criteria for an Effective qNMR Internal Standard

| Property | Requirement | Relevance of this compound |

|---|---|---|

| Purity | High and accurately known | Can be synthesized in high isotopic and chemical purity. |

| Stability | Chemically inert under analytical conditions | As a simple hydrocarbon, it is relatively stable and non-reactive. |

| Spectral Simplicity | Few, sharp signals that do not overlap with the analyte | Minimal ¹H NMR signals; predictable and potentially non-interfering ¹³C NMR signals. |

| Solubility | Soluble in the same solvent as the analyte | Soluble in common organic NMR solvents (e.g., CDCl₃, Benzene-d₆). |

| Molecular Weight | Reasonably high to minimize weighing errors | Moderate molecular weight. |

Similarly, in mass spectrometry, deuterated compounds are the gold standard for use as internal standards in quantitative assays, a technique known as isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample, and the analyte's concentration is determined by comparing the signal intensity of the analyte to that of the standard. This method corrects for sample loss during preparation and variations in instrument response.

Deuterium Labeling for Understanding Molecular Interactions

The substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule due to the increased mass. optica.org Specifically, C-D bond stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. This isotopic shift is a sensitive probe for studying subtle molecular interactions. cdnsciencepub.comacs.org

Techniques like infrared (IR) and Raman spectroscopy can detect these vibrational modes. When this compound engages in intermolecular interactions, such as weak van der Waals forces, dipole-dipole interactions, or coordination to a metal center, the vibrational frequencies of its C-D bonds will be perturbed. acs.org By measuring the magnitude of the shift in these frequencies compared to the non-interacting molecule, researchers can gain insight into the nature and strength of the interaction. For example, if the allene coordinates to a platinum complex, the change in the C-D vibrational frequencies can help characterize the bonding between the allene's terminal carbons and the metal. acs.org This method provides a direct spectroscopic window into the specific parts of the molecule involved in the interaction. Theoretical studies can complement these experimental findings to build a complete picture of the forces at play. nih.gov

Future Prospects and Emerging Frontiers in Deuterated Allene Chemistry

Innovations in Green and Sustainable Deuteration Methodologies

The development of environmentally benign methods for deuterium (B1214612) incorporation is a key area of research, moving away from hazardous reagents and harsh conditions. rsc.org A significant trend is the use of heavy water (D₂O) as an inexpensive, abundant, and safe deuterium source. acs.orgresearchgate.net Innovations in this area focus on catalytic systems that can activate C-H bonds and facilitate H/D exchange under mild conditions.

Visible-light photoredox catalysis is emerging as a powerful green strategy. chinesechemsoc.org This approach uses light energy to drive deuteration reactions, often at ambient temperature, minimizing energy consumption and waste. rsc.org For instance, synergistic photoredox and cobalt catalysis has enabled the direct deuteration of alkenes using D₂O or deuterated methanol. chinesechemsoc.org Another sustainable approach is transfer deuteration, which avoids the use of high-pressure, flammable D₂ gas by employing stable, easy-to-handle deuterium donors. nih.gov

The principles of green chemistry are also being applied through the development of heterogeneous catalysts. A sustainable methodology for synthesizing chiral allenes utilizes a recyclable, cellulose-supported nanocopper catalyst, highlighting a move towards more eco-friendly catalytic systems. researchgate.net Furthermore, solvent-free reaction conditions, sometimes assisted by microwave irradiation, represent another green alternative to traditional organic synthesis, reducing waste and preventing issues related to solvent toxicity and flammability. mdpi.com

| Methodology | Deuterium Source | Key Advantages | Relevant Findings |

|---|---|---|---|

| Photocatalysis | D₂O, Deuterated Alcohols | Uses visible light, mild conditions, energy-efficient. rsc.orgchinesechemsoc.org | Achieved late-stage deuteration of complex structures. rsc.org |

| Organocatalysis | D₂O | Transition-metal-free, mild conditions. acs.orgresearchgate.net | Carbene-catalyzed α,γ-deuteration of enals. acs.orgresearchgate.net |

| Transfer Deuteration | Commercial/Readily Synthesized Donors | Avoids D₂ gas, enhanced safety, new selectivity opportunities. nih.gov | Transforms alkenes and alkynes to deuterated alkanes. nih.gov |

| Heterogeneous Catalysis | Varied | Catalyst is recyclable, reduces metal leaching. researchgate.net | Cellulose-supported nanocopper used for chiral allene (B1206475) synthesis. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

ML algorithms, such as the "random forest" model, have demonstrated high accuracy in predicting reaction yields by analyzing various components like starting materials, catalysts, and reagents. princeton.edu Hierarchical neural networks have been trained on vast reaction databases to predict suitable reaction conditions, including catalyst, solvent, and temperature, for any given organic transformation. chemintelligence.com This predictive power can be harnessed to identify optimal conditions for the selective deuteration of allene precursors.

A significant challenge in allene chemistry is controlling stereoselectivity. ML is proving to be a valuable tool for quantitatively predicting the stereoselectivity of chemical transformations. arxiv.org By learning from datasets of reactions with known stereochemical outcomes, these models can identify the subtle steric and electronic factors that govern the formation of a specific enantiomer. arxiv.orgnih.gov Furthermore, ML models are being developed to predict kinetic and thermochemical properties, which are crucial for understanding reaction mechanisms and stability. nih.gov The combination of ML with quantum chemistry data can provide fast and accurate predictions of kinetic solvent effects on reaction rates, aiding in the selection of optimal reaction media. rsc.org While direct application to 1,1,3,3-Tetradeuteriopropa-1,2-diene is still an emerging area, these computational tools provide a clear path toward the rational design of synthetic routes for complex deuterated molecules.

| ML Application | Model Type (Example) | Predicted Outcome | Potential Impact on Deuterated Allene Chemistry |

|---|---|---|---|

| Yield Prediction | Random Forest | Reaction yield based on components. princeton.edu | Faster optimization of synthesis for deuterated allenes. |

| Condition Prediction | Neural Network | Optimal catalyst, solvent, temperature. chemintelligence.com | Efficient discovery of novel deuteration conditions. |

| Stereoselectivity | Random Forest, LASSO | Enantiomeric excess (e.e.). arxiv.orgnih.gov | Design of catalysts for stereocontrolled synthesis of chiral deuterated allenes. |

| Kinetics & Thermodynamics | Various | Activation energy, solvent effects. nih.govrsc.org | Deeper mechanistic understanding and rational process design. |

Exploration of Deuterated Allenes in Catalysis and Materials Science

Deuterated allenes and their derivatives are valuable building blocks for creating advanced functional materials and serve as probes in mechanistic catalysis studies. acs.orgresearchgate.net The substitution of hydrogen with deuterium can significantly alter the properties of polymers, leading to novel applications.

In materials science, a key application is the engineering of infrared (IR) transparency. The synthesis of perdeuterated polymers, such as poly(sulfur-random-d14-(1,3-diisopropenylbenzene)), demonstrates that replacing C-H bonds with C-D bonds shifts vibrational absorptions to lower frequencies. azimuth-corp.com This shift can eliminate optical losses in the mid-wave IR region, enabling the fabrication of advanced optical devices like gratings for sensors and spectrometers. azimuth-corp.com The synthesis of poly(allenamer)s through methods like ring-opening allene metathesis polymerization is another promising frontier; using deuterated cyclic allene monomers in such processes could yield polymers with unique thermal, mechanical, or optical properties. digitellinc.com Additionally, deuterated polymers are extensively used to enhance contrast in small-angle neutron scattering (SANS) experiments, which are vital for characterizing the morphology of polymer blends and block copolymers. azimuth-corp.comornl.gov

In the field of catalysis, deuterated allenes are instrumental for elucidating reaction mechanisms. By strategically placing deuterium atoms, chemists can track bond-breaking and bond-forming steps through kinetic isotope effect (KIE) studies. azimuth-corp.com This information is critical for understanding how a catalyst functions and for designing more efficient and selective catalysts for transformations involving allenes. Deuterium-labelling studies have been used to investigate mechanisms in organometallic catalysis, providing insights into processes like alkene isomerization. researchgate.net

Interdisciplinary Research with Advanced Spectroscopic and Computational Tools

The precise characterization of deuterated compounds and the deep understanding of their reaction mechanisms require a synergistic approach, combining advanced experimental techniques with powerful computational methods. rsc.org This interdisciplinary frontier is crucial for advancing the chemistry of deuterated allenes.

Common spectroscopic techniques are often insufficient for distinguishing between isotopic species (isotopologues and isotopomers) in a mixture. proquest.com Molecular Rotational Resonance (MRR) spectroscopy is an emerging, powerful tool for the unambiguous structural characterization of deuterated molecules. It allows for the precise determination of deuterium atom location and can be used to measure the enantiomeric excess of compounds that are chiral solely due to deuterium substitution. proquest.com

Computational chemistry, particularly Density Functional Theory (DFT), provides atomic-level insights that complement experimental findings. rsc.org DFT calculations are used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities in allene chemistry. rsc.orgnih.gov For example, computational studies on the dimerization of allene support stepwise diradical mechanisms over concerted pathways. nih.govresearchgate.net The combination of quantum mechanics/molecular mechanics (QM/MM) calculations with experimental investigations has been used to map the entire reaction pathway of enzymes like allene oxide synthase, demonstrating the power of this integrated approach. nih.gov This synergy between advanced spectroscopy and computation is essential for rationalizing the bonding and reactivity of allenes and for designing new, selective synthetic strategies for molecules like this compound. rsc.orgscispace.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,1,3,3-Tetradeuteriopropa-1,2-diene with high isotopic purity?

Answer:

The synthesis of deuterated compounds like this compound typically involves isotopic exchange or substitution using deuterium-labeled precursors. Key steps include:

- Deuterium Source Selection : Use deuterated reagents (e.g., D₂O, CD₃OD) or catalysts (e.g., Pt/D₂ for hydrogenation/deuteration). For propadiene derivatives, deuteration of propargyl precursors via acid-catalyzed exchange may apply .

- Purification : Chromatographic techniques (e.g., GC or HPLC with deuterated solvent compatibility) and distillation under inert atmospheres ensure isotopic purity.

- Validation : Cross-check isotopic enrichment via mass spectrometry (MS) and deuterium NMR (²H NMR) to confirm >98% deuteration .

Basic: Which analytical techniques are most effective for characterizing the structure and isotopic composition of this compound?

Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies non-deuterated impurities (residual protons).

- ²H NMR : Directly quantifies deuterium incorporation (e.g., absence of proton signals at δ 4.5–5.5 ppm for allenic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion clusters (e.g., [M]⁺ with m/z shifts reflecting D₄ labeling).

- Infrared Spectroscopy (IR) : Detects C-D stretching vibrations (~2100–2200 cm⁻¹) and validates absence of C-H bonds .

Advanced: How do kinetic isotope effects (KIEs) influence the reactivity of this compound in cycloaddition reactions?

Answer:

Deuterium substitution alters reaction kinetics and thermodynamics:

- Mechanistic Insights :

- In Diels-Alder reactions, deuterated dienes may exhibit slower reaction rates due to increased bond strength (C-D vs. C-H), affecting transition-state stabilization .

- Computational studies (e.g., DFT calculations) can model KIEs by comparing activation energies for deuterated vs. non-deuterated systems .

- Experimental Design :

- Conduct parallel reactions with protio and deuterio compounds under identical conditions.

- Use Arrhenius plots to quantify KIE (k_H/k_D > 1 indicates primary isotope effects) .

Advanced: How can researchers resolve contradictions in spectral data when characterizing deuterated allenes?

Answer:

Contradictions often arise from isotopic scrambling or impurities. Mitigation strategies include:

- Cross-Validation :

- Combine ²H NMR with MS/MS fragmentation to distinguish positional deuteration (e.g., allenic vs. vinylic deuterium).

- Use isotopic labeling controls (e.g., partially deuterated standards) to calibrate spectral interpretations .

- Literature Benchmarking :

- Leverage databases like PubMed and TOXCENTER with structured query strings (e.g., CAS-based searches) to compare reported spectral signatures .

Advanced: What experimental frameworks are recommended for studying the environmental stability of this compound?

Answer:

Assess stability under controlled conditions:

- Degradation Studies :

- Ecotoxicity Testing :

Basic: How should researchers design isotopic tracer studies using this compound in reaction mechanisms?

Answer:

- Labeling Strategy : Incorporate the deuterated allene as a mechanistic probe in reactions (e.g., cyclopropanation or [2+2] cycloadditions).

- Detection : Use MS or isotope-ratio IR spectroscopy to track deuterium migration in products.

- Controls : Include non-deuterated analogs to differentiate kinetic vs. thermodynamic isotope effects .

Advanced: What gaps exist in the current understanding of this compound’s physicochemical properties, and how can they be addressed?

Answer:

Identified Gaps :

- Limited data on vapor pressure, solubility, and partition coefficients for deuterated allenes.

- Unclear isotopic effects on dipole moments and polarizability.

Methodological Solutions : - Use ab initio calculations (e.g., COSMO-RS) to predict properties, validated by experimental measurements (e.g., tensiometry for surface tension) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro